molecular formula C8H10FN5S B2762442 5-(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)-1,3,4-thiadiazol-2-amine CAS No. 1946823-67-1

5-(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)-1,3,4-thiadiazol-2-amine

Cat. No.: B2762442
CAS No.: 1946823-67-1
M. Wt: 227.26
InChI Key: VWIDPNLSHPMCAD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)-1,3,4-thiadiazol-2-amine is a compound that belongs to the class of heterocyclic compounds It contains a pyrazole ring, a thiadiazole ring, and various functional groups that contribute to its unique chemical properties

Preparation Methods

The synthesis of 5-(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)-1,3,4-thiadiazol-2-amine involves several steps, starting from readily available starting materials. The synthetic route typically includes the formation of the pyrazole ring followed by the introduction of the thiadiazole moiety. The reaction conditions often involve the use of specific reagents and catalysts to achieve the desired product with high yield and purity. Industrial production methods may involve optimization of these synthetic routes to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

5-(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)-1,3,4-thiadiazol-2-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions where specific atoms or groups are replaced by other atoms or groups. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and catalysts. The major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

5-(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)-1,3,4-thiadiazol-2-amine has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

5-(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)-1,3,4-thiadiazol-2-amine can be compared with other similar compounds, such as:

  • 1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methanol
  • 1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)acetic acid These compounds share similar structural features but differ in their functional groups and chemical properties. The uniqueness of this compound lies in its specific combination of functional groups and the resulting chemical and biological activities.

Biological Activity

5-(1-Ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)-1,3,4-thiadiazol-2-amine is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article delves into the biological activity of this compound, highlighting its mechanisms of action, efficacy in various assays, and potential therapeutic applications.

  • Molecular Formula : C13H21ClFN5
  • Molecular Weight : 301.79 g/mol
  • CAS Number : 1856088-84-0

The biological activity of this compound is primarily attributed to its interaction with various cellular pathways. The compound exhibits significant cytotoxic effects against cancer cell lines by inducing apoptosis and cell cycle arrest.

Key Mechanisms:

  • Induction of Apoptosis : The compound increases the Bax/Bcl-2 ratio and activates caspase pathways, leading to programmed cell death in cancer cells.
  • Cell Cycle Arrest : It has been shown to cause arrest at the S and G2/M phases in different cancer cell lines (e.g., MCF-7 and HepG2) .

Biological Activity Data

The following table summarizes the cytotoxic effects of this compound against various cancer cell lines:

Cell Line IC50 (µg/mL) Mechanism of Action
MCF-710.10Cell cycle arrest at G2/M phase
HepG29.6Induction of apoptosis via caspase activation
Vero (normal)>100Selective toxicity towards cancer cells

Study 1: Anticancer Activity

In a study evaluating the anticancer properties of various thiadiazole derivatives, compounds similar to 5-(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)-1,3,4-thiadiazol-2-amines showed strong cytotoxicity against MCF-7 and HepG2 cell lines. The results indicated that modifications in the chemical structure significantly influenced their potency .

Study 2: Structure Activity Relationship (SAR)

Research into structural modifications revealed that altering specific substituents on the thiadiazole ring enhanced biological activity. For instance, changing an ethoxy group from para to ortho position increased activity by fourfold (IC50 = 5.36 µg/mL) . This emphasizes the importance of SAR in developing more effective anticancer agents.

Properties

IUPAC Name

5-(1-ethyl-5-fluoro-3-methylpyrazol-4-yl)-1,3,4-thiadiazol-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10FN5S/c1-3-14-6(9)5(4(2)13-14)7-11-12-8(10)15-7/h3H2,1-2H3,(H2,10,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWIDPNLSHPMCAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C(C(=N1)C)C2=NN=C(S2)N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10FN5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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